molecular formula C19H17N3 B1663917 1,2,3-Triphenylguanidine CAS No. 101-01-9

1,2,3-Triphenylguanidine

Cat. No. B1663917
CAS RN: 101-01-9
M. Wt: 287.4 g/mol
InChI Key: FUPAJKKAHDLPAZ-UHFFFAOYSA-N
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Description

1,2,3-Triphenylguanidine is a chemical compound with the molecular formula C19H17N3 . It is a white, crystalline powder and is used as an accelerator for the vulcanization of rubber . It is also employed as an intermediate for organic synthesis .


Synthesis Analysis

The formation of complexes by reaction of [PdCl4] (2-) with 1,2,3-triphenylguanidine under different metal/ligand ratios has been observed . The structure of the complex [ (1,2,3-triphenylguanidine) (2)PdCl2] has been determined by X-ray diffraction methods .


Molecular Structure Analysis

The molecular weight of 1,2,3-Triphenylguanidine is 287.4 g/mol . The IUPAC name is 1,2,3-triphenylguanidine . The InChI is 1S/C19H17N3/c1-4-10-16 (11-5-1)20-19 (21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H, (H2,20,21,22) . The Canonical SMILES is C1=CC=C (C=C1)NC (=NC2=CC=CC=C2)NC3=CC=CC=C3 .


Physical And Chemical Properties Analysis

1,2,3-Triphenylguanidine has a density of 1.1±0.1 g/cm3 . Its boiling point is 434.7±28.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 69.1±3.0 kJ/mol . The flash point is 216.7±24.0 °C . The index of refraction is 1.602 . The molar refractivity is 91.6±0.5 cm3 .

Scientific Research Applications

Reactions with Dirhenium(III) Complexes

1,2,3-Triphenylguanidine (TPG) demonstrates significant reactivity with dirhenium(III) complexes, forming ionic compounds like [H2TPG][ReO4] and [Re2(μ-TPG)3(μ-O2CCH3)Cl]Cl. These reactions vary based on the water content of the solvent and can lead to cleavage and oxidation of the rhenium unit. The compounds exhibit electrolytic nature and solvent-dependent electronic spectra, highlighting the complex's potential in materials science and chemistry (Mallick et al., 2014).

Synthesis and Structure in Pd(II) Complexes

1,2,3-Triphenylguanidine reacts with [PdCl4]2- to form two types of complexes, including [(1,2,3-triphenylguanidine)2PdCl2]. These complexes are significant in coordination chemistry, where the ligands coordinate as neutral monodentate molecules through imine nitrogen atoms. Understanding these structures aids in the development of novel compounds in the field of metal-organic chemistry (Mincheva et al., 2000).

Spectroscopic Properties Analysis

1,2,3-Triphenylguanidine has been analyzed for its spectroscopic properties. Through ab-initio calculations and spectroscopic studies, this research contributes to our understanding of molecular structures and interactions. These findings are crucial in molecular physics and chemistry, especially for materials with specific optical or electronic properties (Cardoso et al., 2008).

Role in Nonlinear Optical Properties

The study of N,N',N''-triphenylguanidinium carboxylate salts has provided insights into their noncentrosymmetric structures and nonlinear optical properties. This research is pivotal in the field of optoelectronics, where materials with specific optical behaviors are required (Silva et al., 2010).

Safety And Hazards

1,2,3-Triphenylguanidine is combustible . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . In terms of biological effects, it has been observed to cause behavioral tremors and convulsions or effects on seizure threshold, as well as dyspnea in unspecified mammalian species at a dose of 350 mg/kg .

properties

IUPAC Name

1,2,3-triphenylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPAJKKAHDLPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059223
Record name Guanidine, N,N',N''-triphenyl-
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Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,2,3-Triphenylguanidine

CAS RN

101-01-9
Record name N,N′,N′′-Triphenylguanidine
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Record name 1,2,3-Triphenylguanidine
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Record name Triphenylguanidine
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Record name Guanidine, N,N',N''-triphenyl-
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Record name Guanidine, N,N',N''-triphenyl-
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Record name 1,2,3-triphenylguanidine
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Record name 1,2,3-TRIPHENYLGUANIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
ZM Li, K Kannan - Environmental Science & Technology, 2023 - ACS Publications
1,3-Diphenylguanidine (DPG), 1,3-di-o-tolylguanidine (DTG), and 1,2,3-triphenylguanidine (TPG) are rubber additives widely present in the indoor environment. Nevertheless, little is …
Number of citations: 4 pubs.acs.org
ZM Li, K Kannan - Environmental Science & Technology, 2023 - ACS Publications
1,3-Diphenylguanidine (DPG), 1,3-di-o-tolylguanidine (DTG), and 1,2,3-triphenylguanidine (TPG) are synthetic chemicals widely used in rubber and other polymers. Nevertheless, …
Number of citations: 7 pubs.acs.org
M Marques dos Santos, SA Snyder - Environmental Science & …, 2023 - ACS Publications
While the occurrence of polymer additives in the environment has gained much attention in recent years, particularly through the emission of tire wear particles (TWPs), evidence of the …
Number of citations: 2 pubs.acs.org
PV Gushchin, M Haukka, NA Bokach… - Russian Chemical …, 2008 - Springer
The reaction of the trans-[PtCl 4 (EtCN) 2 ] complex with diphenylguanidine (DPG) in a molar ratio of 1: 2 proceeds via the nucleophilic addition of DPG to coordinated nitrile and the …
Number of citations: 11 link.springer.com
N Mincheva, T Todorov, O Angelova… - Journal of …, 2000 - Taylor & Francis
The formation of two complexes by reaction of [PdCl 4 ] 2- with 1,2,3-triphenylguanidine (PhNH) 2 C=NPh under different metal/ligand ratios has been observed and the structure of the …
Number of citations: 15 www.tandfonline.com
PJ Bailey, LA Mitchell, S Parsons - Journal of the Chemical Society …, 1996 - pubs.rsc.org
Treatment of the chloro-bridged dimers [{Rh(η-C5Me5)Cl2}2] and [{Ru(η-MeC6H4Pri-p)Cl2}2] with 1,2,3-triphenylguanidine in toluene solution led to the formation of [Rh(η-C5Me5){η2-(…
Number of citations: 51 pubs.rsc.org
NT Afandiyeva - New Materials, Compounds and …, 2020 - jomardpublishing.com
Preconcentration of silver (I) on the modified sorbent from aqueous solutions has been experimentally carried out. For this aim synthetic polymeric chelating sorbent based on maleic …
Number of citations: 4 www.jomardpublishing.com
S Mallick, MK Ghosh, R Saha, S Chattopadhyay - Polyhedron, 2014 - Elsevier
The reaction of the quadruply bonded dirhenium(III) complex Re 2 (μ-O 2 CCH 3 ) 4 Cl 2 (1) with 1,2,3-triphenylguanidine (abbreviated as HTPG) affords the ionic compounds [H 2 TPG][…
Number of citations: 10 www.sciencedirect.com
PJ Bailey, KJ Grant, LA Mitchell, S Pace… - Journal of the …, 2000 - pubs.rsc.org
Treatment of the dimeric ruthenium halide complex [Ru(η-C6H6)Cl2]2 with 1,2,3-triphenylguanidine provided the tris-chelate [Ru{η2-(NPh)2CNHPh}3] with loss of the aromatic ligand …
Number of citations: 13 pubs.rsc.org
HW Heine, DW Ludovici, JA Pardoen… - The Journal of …, 1979 - ACS Publications
Some 3-methylene-and 3-benzylidene-2, 4-benzodiazepine-l, 5-diones 1 and 2-methylene-l, 3-diazepine-4, 7-diones 2 and the related systems 4 and 5 were prepared by reacting o-…
Number of citations: 4 pubs.acs.org

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